molecular formula C11H17N3O B1473035 3-Ethoxy-6-(piperidin-4-yl)pyridazine CAS No. 1955561-35-9

3-Ethoxy-6-(piperidin-4-yl)pyridazine

Cat. No.: B1473035
CAS No.: 1955561-35-9
M. Wt: 207.27 g/mol
InChI Key: ZUKKSDYRNYLCOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-6-(piperidin-4-yl)pyridazine is a chemical compound with the molecular formula C11H17N3O. It is a derivative of pyridazine, which is a class of organic compounds characterized by a six-membered ring with two nitrogen atoms and four carbon atoms .


Synthesis Analysis

The synthesis of pyridazine derivatives, including this compound, often involves complex chemical reactions . For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers can provide functionalized pyridazines . Another approach involves a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, NMR (Nuclear Magnetic Resonance) spectroscopy can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

Pyridazine derivatives, including this compound, can undergo a variety of chemical reactions. For example, they can participate in Lewis acid-mediated inverse electron demand Diels-Alder reactions . They can also undergo copper-promoted 6-endo-trig cyclizations .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its molecular weight is 207.27 g/mol.

Future Directions

The future directions for research on 3-Ethoxy-6-(piperidin-4-yl)pyridazine could involve exploring its potential pharmacological activities, given that many pyridazine derivatives are known to exhibit a wide range of such activities . Further studies could also focus on optimizing its synthesis and characterizing its physical and chemical properties in more detail.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Ethoxy-6-(piperidin-4-yl)pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to be more active as a serotonergic agent but least active as a dopaminergic agent . The nature of these interactions involves binding to specific receptors and modulating their activity, which can influence various physiological processes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with serotonergic receptors can lead to changes in neurotransmitter release and uptake, affecting neuronal communication and overall brain function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and protein synthesis. The compound’s ability to bind to serotonergic receptors and modulate their activity is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it a reliable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is essential for its safe and effective use in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine its localization and accumulation in target tissues, affecting its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

3-ethoxy-6-piperidin-4-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-2-15-11-4-3-10(13-14-11)9-5-7-12-8-6-9/h3-4,9,12H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKKSDYRNYLCOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-6-(piperidin-4-yl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-Ethoxy-6-(piperidin-4-yl)pyridazine
Reactant of Route 3
3-Ethoxy-6-(piperidin-4-yl)pyridazine
Reactant of Route 4
Reactant of Route 4
3-Ethoxy-6-(piperidin-4-yl)pyridazine
Reactant of Route 5
Reactant of Route 5
3-Ethoxy-6-(piperidin-4-yl)pyridazine
Reactant of Route 6
3-Ethoxy-6-(piperidin-4-yl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.